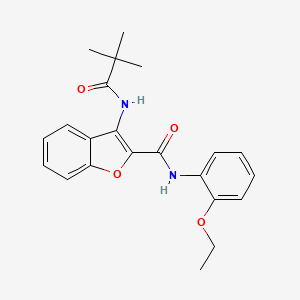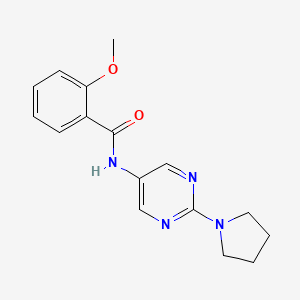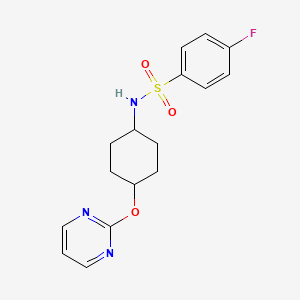
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, commonly known as Compound A, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Pain Management
Research led by Hashimoto et al. (2002) on a related compound, JTE-522, which is a 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide derivative, has shown significant COX-2 inhibition. This compound has been identified for its potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, enhancing its selectivity for COX-2 over COX-1 with the introduction of a fluorine atom. This selectivity is crucial for reducing gastrointestinal side effects associated with non-selective COX inhibitors (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Antimicrobial and Anticancer Applications
A series of derivatives synthesized and evaluated by Kumar et al. (2012) demonstrated varying degrees of antimicrobial, anticancer, and antiviral activities. These compounds, characterized by the presence of a pyrimidine ring, showed notable effectiveness against specific microbial strains, suggesting their potential in designing new therapeutic agents to combat microbial infections and cancer cells. The study highlights the role of structural modifications in enhancing the biological activities of these compounds, underscoring the potential of 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide derivatives in drug development (Mahesh K. Kumar, K. Ramasamy, V. Mani, R. Mishra, A. Majeed, E. Clercq, B. Narasimhan, 2012).
Molecular Structure and Spectroscopic Analysis
The work by Mansour and Ghani (2013) on sulfamethazine Schiff-base, a compound structurally related to this compound, provides insights into the molecular structure, spectroscopic properties, and quantum chemical calculations. Their research sheds light on the stability, electronic structures, and molecular interactions of these compounds, offering a deeper understanding of their chemical properties and potential implications in drug design and development (A. Mansour, N. T. A. Ghani, 2013).
Radiosensitizing Effects for Cancer Treatment
A study on novel phenylpyrimidine derivatives by Jung et al. (2019) investigated the radiosensitizing effects of these compounds on human lung cancer cells. The research identified compounds that significantly inhibit cell viability and enhance the effects of radiotherapy, marking an important step towards developing effective treatments for cancer. These findings underscore the therapeutic potential of sulfonamide derivatives in improving the outcomes of radiotherapy for cancer patients (Seung-Youn Jung, Ky-Youb Nam, Jeong-In Park, K. Song, J. Ahn, Jong-Kuk Park, H. Um, Sang-Gu Hwang, Sang-Un Choi, Jie-Young Song, 2019).
Eigenschaften
IUPAC Name |
4-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-2-8-15(9-3-12)24(21,22)20-13-4-6-14(7-5-13)23-16-18-10-1-11-19-16/h1-3,8-11,13-14,20H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDOCBIUPLRCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)
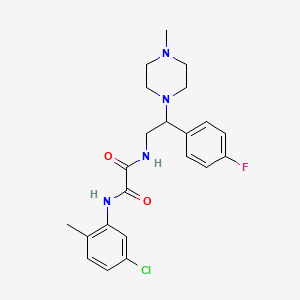
![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)

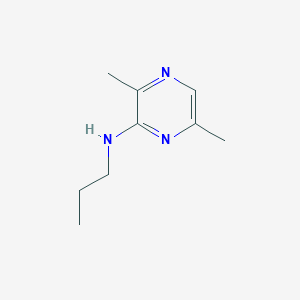
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)
